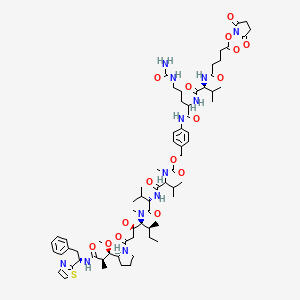

OSu-Glu-VC-PAB-MMAD

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C69H102N12O16S |

|---|---|

Molecular Weight |

1387.7 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 5-[[(2S)-1-[[5-(carbamoylamino)-1-[4-[[[1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylcarbamoyl]oxymethyl]anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoate |

InChI |

InChI=1S/C69H102N12O16S/c1-14-43(8)60(51(94-12)38-55(85)80-35-20-24-50(80)61(95-13)44(9)62(87)75-49(66-71-34-36-98-66)37-45-21-16-15-17-22-45)78(10)67(91)58(41(4)5)77-65(90)59(42(6)7)79(11)69(93)96-39-46-27-29-47(30-28-46)73-63(88)48(23-19-33-72-68(70)92)74-64(89)57(40(2)3)76-52(82)25-18-26-56(86)97-81-53(83)31-32-54(81)84/h15-17,21-22,27-30,34,36,40-44,48-51,57-61H,14,18-20,23-26,31-33,35,37-39H2,1-13H3,(H,73,88)(H,74,89)(H,75,87)(H,76,82)(H,77,90)(H3,70,72,92)/t43-,44+,48?,49-,50-,51+,57-,58-,59?,60-,61+/m0/s1 |

InChI Key |

UIBXHQRWALHYRT-FUSFFIKHSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC4=CC=C(C=C4)NC(=O)C(CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCC(=O)ON5C(=O)CCC5=O |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC4=CC=C(C=C4)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCC(=O)ON5C(=O)CCC5=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the OSu-Glu-VC-PAB-MMAD Drug-Linker

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the OSu-Glu-VC-PAB-MMAD drug-linker, a critical component in the development of Antibody-Drug Conjugates (ADCs). The document details its structure, mechanism of action, and relevant experimental data and protocols.

Structure of this compound

This compound is a sophisticated drug-linker conjugate designed for targeted cancer therapy.[1][2][3][4][5][6] It is composed of five key components, each with a specific function in the delivery and release of the cytotoxic payload.

Component Breakdown:

-

OSu (N-Hydroxysuccinimide ester): This functional group serves as the reactive handle for conjugating the drug-linker to an antibody. It readily reacts with primary amines, such as the side chain of lysine residues on the antibody, to form a stable amide bond.

-

Glu (Glutamic Acid): The inclusion of a glutamic acid residue is intended to increase the hydrophilicity of the linker. This can improve the solubility and pharmacokinetic properties of the resulting ADC.

-

VC (Valine-Citrulline): This dipeptide sequence acts as a cleavable motif. It is specifically designed to be recognized and cleaved by lysosomal proteases, most notably Cathepsin B, which are abundant in the lysosomal compartment of cells.[2][7][]

-

PAB (p-aminobenzyl carbamate): This unit is a self-immolative spacer.[2][9][10][11] Following the enzymatic cleavage of the valine-citrulline linker, the PAB moiety undergoes a spontaneous 1,6-elimination reaction. This process ensures the efficient and traceless release of the active cytotoxic drug.

-

MMAD (Monomethyl Auristatin D): MMAD is a potent synthetic analog of dolastatin 10 and functions as the cytotoxic payload.[1][2][3][4][12][13] It is a highly effective tubulin inhibitor that disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis of cancer cells.[1][2][14]

Below is a diagram illustrating the modular structure of the this compound conjugate.

Mechanism of Action

The efficacy of an ADC utilizing the this compound system is predicated on a multi-step process that ensures targeted delivery and controlled release of the cytotoxic payload.

-

Targeting and Internalization: The ADC, via its antibody component, binds to a specific antigen expressed on the surface of cancer cells. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC into the cell.

-

Lysosomal Trafficking: Once inside the cell, the ADC is trafficked to the lysosome, an organelle containing a variety of degradative enzymes.

-

Enzymatic Cleavage: Within the acidic environment of the lysosome, Cathepsin B and other proteases recognize and cleave the valine-citrulline dipeptide linker.[2][7]

-

Self-Immolation and Payload Release: The cleavage of the VC linker initiates the spontaneous 1,6-elimination of the p-aminobenzyl carbamate (PAB) spacer.[9][10][11] This self-immolative process results in the release of the unmodified and fully active MMAD payload into the cytoplasm of the cancer cell.

-

Cytotoxicity: The released MMAD then binds to tubulin, disrupting the formation of the mitotic spindle. This interference with microtubule dynamics leads to cell cycle arrest and ultimately induces apoptosis.

The following diagram illustrates the intracellular activation pathway of an ADC with the this compound drug-linker.

Quantitative Data

| Payload | Cell Line | IC50 (nM) |

| MMAE | BxPC-3 | 0.97 ± 0.10 |

| MMAE | PSN-1 | 0.99 ± 0.09 |

| MMAE | Capan-1 | 1.10 ± 0.44 |

| MMAE | Panc-1 | 1.16 ± 0.49 |

Table 1: Representative IC50 values for MMAE in various human pancreatic cancer cell lines.[15]

Experimental Protocols

The development and evaluation of ADCs using the this compound drug-linker involve several key experimental procedures.

Synthesis of this compound

The synthesis of this drug-linker is a multi-step process typically performed by specialized chemical synthesis providers. A general workflow would involve:

-

Solid-phase or liquid-phase synthesis of the protected Glu-VC-PAB peptide-spacer fragment.

-

Conjugation of the protected peptide-spacer to MMAD.

-

Deprotection of the glutamic acid side chain.

-

Activation of the N-terminus of the glutamic acid with an N-Hydroxysuccinimide ester to yield the final this compound product.

Antibody-Drug Conjugation

The conjugation of this compound to an antibody is typically achieved through the following steps:

-

Antibody Preparation: The antibody is prepared in a suitable buffer, often at a slightly alkaline pH (e.g., pH 8.0-9.0) to facilitate the reaction with primary amines.

-

Drug-Linker Dissolution: The this compound is dissolved in an organic solvent such as dimethyl sulfoxide (DMSO).

-

Conjugation Reaction: The drug-linker solution is added to the antibody solution at a specific molar ratio to control the drug-to-antibody ratio (DAR). The reaction is allowed to proceed for a defined period at a controlled temperature.

-

Purification: The resulting ADC is purified from unconjugated drug-linker and other reactants using techniques such as size exclusion chromatography (SEC) or tangential flow filtration (TFF).

-

Characterization: The purified ADC is characterized to determine the DAR, purity, and aggregation levels using methods like hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.

The following diagram outlines the general workflow for ADC preparation and characterization.

In Vitro Cytotoxicity Assay

The cytotoxic potential of the resulting ADC is evaluated using in vitro cell-based assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a commonly used method.[1][12][16]

-

Cell Seeding: Target (antigen-positive) and non-target (antigen-negative) cells are seeded in 96-well plates and allowed to adhere overnight.

-

ADC Treatment: The cells are treated with serial dilutions of the ADC, a non-targeting control ADC, and free MMAD.

-

Incubation: The plates are incubated for a period that allows for ADC internalization, payload release, and induction of cytotoxicity (typically 72-120 hours).

-

MTT Assay: An MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Data Analysis: The formazan crystals are solubilized, and the absorbance is measured. The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined by plotting cell viability against the logarithm of the ADC concentration.[1][12][16]

This in-depth technical guide provides a foundational understanding of the this compound drug-linker, its mechanism, and its application in the development of targeted cancer therapies. For further details on specific applications and advanced characterization techniques, consulting the primary scientific literature is recommended.

References

- 1. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound|CAS |DC Chemicals [dcchemicals.com]

- 5. This compound Datasheet DC Chemicals [dcchemicals.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iris-biotech.de [iris-biotech.de]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 13. This compound - Creative Biolabs [creative-biolabs.com]

- 14. cfmot.de [cfmot.de]

- 15. researchgate.net [researchgate.net]

- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of the Cleavable Linker OSu-Glu-VC-PAB

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis of the cleavable linker, OSu-Glu-VC-PAB. This linker system is of significant interest in the development of Antibody-Drug Conjugates (ADCs), offering a cathepsin B-cleavable dipeptide sequence (Val-Cit), a self-immolative p-aminobenzyl carbamate (PAB) spacer, and a glutamic acid residue for modifying hydrophilicity and providing a point of conjugation. The terminal N-hydroxysuccinimide (OSu) ester enables efficient and stable conjugation to amine-containing payloads.

Overview of the Synthesis Pathway

The synthesis of OSu-Glu-VC-PAB is a multi-step process that involves the sequential coupling of amino acid building blocks and the final activation of the N-terminal glutamic acid. The general strategy relies on Fmoc solid-phase or solution-phase peptide synthesis principles. The key intermediates in this pathway are the protected dipeptide-PAB moiety, Fmoc-Val-Cit-PAB, and the protected glutamic acid, Fmoc-Glu(OtBu)-OH.

The overall synthetic workflow can be visualized as follows:

Synthesis of Key Intermediates

Synthesis of Fmoc-Val-Cit-OH

The synthesis of the dipeptide Fmoc-Val-Cit-OH is the initial step. This is typically achieved through a standard peptide coupling reaction between Fmoc-protected valine and unprotected citrulline.

Experimental Protocol:

-

Dissolution of Reactants: Dissolve L-Citrulline in a suitable solvent system, such as a mixture of dioxane and water.

-

pH Adjustment: Adjust the pH of the solution to approximately 9.0-10.0 using a base like sodium carbonate.

-

Addition of Activated Valine: Add a solution of Fmoc-L-Valine-OSu (N-hydroxysuccinimide ester) in dioxane to the citrulline solution.

-

Reaction: Stir the reaction mixture at room temperature overnight.

-

Work-up: Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 2.0. Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel chromatography to yield Fmoc-Val-Cit-OH as a white solid.

| Parameter | Value | Reference |

| Starting Materials | L-Citrulline, Fmoc-L-Valine-OSu | General Peptide Synthesis Protocols |

| Solvents | Dioxane, Water, Ethyl Acetate | General Peptide Synthesis Protocols |

| Coupling Reagent | Pre-activated OSu ester | General Peptide Synthesis Protocols |

| Typical Yield | 70-85% | Estimated based on similar reactions |

Synthesis of Fmoc-Val-Cit-PAB

The subsequent step involves the coupling of the dipeptide, Fmoc-Val-Cit-OH, to p-aminobenzyl alcohol (PAB).

Experimental Protocol:

-

Activation of Dipeptide: Dissolve Fmoc-Val-Cit-OH in a suitable solvent like dichloromethane (DCM) and methanol.

-

Addition of PAB and Coupling Agent: Add p-aminobenzyl alcohol to the solution, followed by a coupling agent such as N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ).

-

Reaction: Stir the reaction mixture at room temperature for 14-18 hours.

-

Work-up: Remove the solvents under reduced pressure. Triturate the residue with diethyl ether and wash sequentially with ether and ethyl acetate to obtain the crude product.

-

Purification: The product can be further purified by recrystallization or silica gel chromatography to yield Fmoc-Val-Cit-PAB as a solid.

| Parameter | Value | Reference |

| Starting Materials | Fmoc-Val-Cit-OH, p-aminobenzyl alcohol | |

| Solvents | Dichloromethane, Methanol | |

| Coupling Reagent | EEDQ | |

| Typical Yield | ~98% |

Assembly of the Tripeptide Linker and Final Activation

Fmoc Deprotection of Fmoc-Val-Cit-PAB

To enable the coupling of glutamic acid, the Fmoc protecting group on the valine residue must be removed.

Experimental Protocol:

-

Dissolution: Suspend Fmoc-Val-Cit-PAB in a suitable solvent such as dimethylformamide (DMF).

-

Deprotection: Add a solution of 20% piperidine in DMF to the suspension.

-

Reaction: Stir the mixture at room temperature for 1-2 hours.

-

Work-up: Remove the solvent under reduced pressure. The resulting crude H-Val-Cit-PAB can be purified by chromatography or used directly in the next step.

Coupling of Fmoc-Glu(OtBu)-OH

The deprotected H-Val-Cit-PAB is then coupled with Fmoc-protected and side-chain-protected glutamic acid. The tert-butyl (OtBu) group protects the side-chain carboxylic acid of glutamic acid from participating in the coupling reaction.

Experimental Protocol:

-

Dissolution: Dissolve H-Val-Cit-PAB and Fmoc-Glu(OtBu)-OH in an appropriate solvent like DMF.

-

Addition of Coupling Reagents: Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA).

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours.

-

Work-up: Dilute the reaction mixture with an organic solvent and wash with aqueous solutions to remove excess reagents and byproducts. Dry the organic layer and concentrate to obtain the crude product.

-

Purification: Purify the crude Fmoc-Glu(OtBu)-Val-Cit-PAB by silica gel chromatography.

| Parameter | Value | Reference |

| Starting Materials | H-Val-Cit-PAB, Fmoc-Glu(OtBu)-OH | General Peptide Synthesis Protocols |

| Solvents | DMF | General Peptide Synthesis Protocols |

| Coupling Reagent | HATU, DIPEA | General Peptide Synthesis Protocols |

| Typical Yield | >80% | Estimated based on similar reactions |

Deprotection of Fmoc and OtBu Groups

The final steps involve the removal of the remaining protecting groups and the activation of the glutamic acid's alpha-carboxyl group. The order of deprotection is crucial. First, the N-terminal Fmoc group is removed, followed by the acid-labile OtBu group.

Experimental Protocol for Fmoc Deprotection:

-

Follow the same procedure as described in section 3.1 to remove the Fmoc group from Fmoc-Glu(OtBu)-Val-Cit-PAB, yielding H-Glu(OtBu)-Val-Cit-PAB.

Experimental Protocol for OtBu Deprotection:

-

Dissolution: Dissolve H-Glu(OtBu)-Val-Cit-PAB in a suitable solvent like dichloromethane (DCM).

-

Deprotection: Add a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v).

-

Reaction: Stir the mixture at room temperature for 1-2 hours.

-

Work-up: Remove the solvent and TFA under reduced pressure (co-evaporation with a solvent like toluene can aid in removing residual TFA). This yields the deprotected tripeptide linker, H-Glu-Val-Cit-PAB.

N-Hydroxysuccinimide (OSu) Ester Formation

The final step is the activation of the alpha-carboxyl group of the glutamic acid residue to form the amine-reactive OSu ester.

Experimental Protocol:

-

Dissolution: Dissolve the deprotected linker, H-Glu-Val-Cit-PAB, and N-hydroxysuccinimide (NHS) in a dry aprotic solvent such as DMF or DCM.

-

Addition of Coupling Agent: Add a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to the solution.

-

Reaction: Stir the reaction mixture at room temperature for 4-12 hours.

-

Work-up: If DCC is used, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration. If EDC is used, the urea byproduct is water-soluble and can be removed by aqueous work-up. After removing the urea, the solvent is evaporated.

-

Purification: The final product, OSu-Glu-VC-PAB, can be purified by recrystallization or silica gel chromatography.

| Parameter | Value | Reference |

| Starting Materials | H-Glu-Val-Cit-PAB, NHS | |

| Solvents | DMF, DCM | |

| Coupling Reagent | DCC or EDC | |

| Typical Yield | 60-80% | Estimated based on similar reactions |

Conclusion

The synthesis of the OSu-Glu-VC-PAB cleavable linker is a well-defined process rooted in standard peptide synthesis methodologies. Careful control of protecting group strategy and purification of intermediates are critical for obtaining the final product in high purity. This guide provides a comprehensive framework and detailed protocols to aid researchers in the successful synthesis of this versatile linker for the development of next-generation antibody-drug conjugates.

The Core Mechanism of Tubulin Inhibition by the MMAD Payload: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monomethyl auristatin D (MMAD) is a potent synthetic antineoplastic agent derived from the natural marine product dolastatin 10. As a key payload in antibody-drug conjugates (ADCs), MMAD's high cytotoxicity is harnessed for targeted cancer therapy. This guide provides a comprehensive technical overview of the core mechanism of MMAD-mediated tubulin inhibition, detailing the molecular interactions, downstream cellular consequences, and the experimental methodologies used for its characterization. Quantitative data on its biological activity are presented, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this important ADC payload.

Introduction to MMAD and Tubulin Inhibition

Monomethyl auristatin D (MMAD) is a member of the auristatin family, a class of highly potent microtubule-destabilizing agents.[1] Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton, playing critical roles in cell division, intracellular transport, and maintenance of cell shape.[2][3] The dynamic instability of microtubules, characterized by phases of polymerization (growth) and depolymerization (shortening), is crucial for their function, particularly in the formation of the mitotic spindle during cell division.[4]

MMAD exerts its cytotoxic effects by disrupting microtubule dynamics.[1] Like other members of the auristatin family, it binds to the vinca alkaloid binding site on β-tubulin, inhibiting tubulin polymerization.[5] This interference with microtubule formation leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[6][7] Due to its high potency, MMAD is not used as a standalone drug but is chemically linked to a monoclonal antibody that directs it to specific cancer cells, minimizing off-target toxicity.[3]

Quantitative Analysis of MMAD Activity

The biological activity of MMAD and its analogs, such as Monomethyl Auristatin E (MMAE), has been quantified through various in vitro assays. The following tables summarize key quantitative data, providing a comparative reference for researchers.

Table 1: In Vitro Cytotoxicity (IC50) of MMAE against Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| SKBR3 | Breast Cancer | 3.27 ± 0.42[8] |

| HEK293 | Kidney Cancer | 4.24 ± 0.37[8] |

| BxPC-3 | Pancreatic Cancer | 0.97 ± 0.10[9] |

| PSN-1 | Pancreatic Cancer | 0.99 ± 0.09[9] |

| Capan-1 | Pancreatic Cancer | 1.10 ± 0.44[9] |

| Panc-1 | Pancreatic Cancer | 1.16 ± 0.49[9] |

Table 2: Tubulin Binding Affinity of Auristatin Analogs

| Compound | Binding Affinity (Kd) to free tubulin |

| Fluorescein-isothiocyanate (FITC)-MMAE | 291 nM (±3 nM)[5] |

| Fluorescein-isothiocyanate (FITC)-MMAF | 60 nM (±3 nM)[5] |

Note: The dissociation constant (Kd) is a measure of binding affinity, with a lower Kd value indicating a stronger binding interaction.[10][11] Data for MMAD was not available; MMAE and MMAF are presented as relevant auristatin analogs.

Signaling Pathway of MMAD-Induced Apoptosis

The inhibition of tubulin polymerization by MMAD initiates a cascade of signaling events culminating in apoptosis. This process involves cell cycle arrest and the activation of intrinsic and extrinsic apoptotic pathways.

Caption: Signaling pathway of MMAD-induced apoptosis.

MMAD's disruption of the microtubule network leads to G2/M cell cycle arrest.[6] This arrest can trigger a p53-dependent or -independent upregulation of p21WAF1.[6] Subsequently, the balance of pro- and anti-apoptotic Bcl-2 family proteins is altered, with an increase in pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2.[6][12] This shift in the Bcl-2 family ratio leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and the activation of the intrinsic caspase cascade, including caspase-9 and the executioner caspases-3 and -7.[13][14][15]

Furthermore, auristatin-based ADCs have been shown to induce endoplasmic reticulum (ER) stress, activating pathways such as the IRE1-JNK pathway, which can also contribute to apoptosis.[16]

Key Experimental Protocols and Workflows

The characterization of MMAD's mechanism of action relies on a suite of well-established experimental protocols. The following sections detail the methodologies for key assays.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin in vitro.

Caption: Workflow for an in vitro tubulin polymerization assay.

Protocol:

-

Reagent Preparation: Reconstitute lyophilized tubulin (e.g., bovine brain tubulin, >99% pure) in a suitable buffer such as G-PEM (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA, 5% glycerol) supplemented with 1.0 mM GTP.[17] Prepare serial dilutions of MMAD in the same buffer.

-

Reaction Setup: In a pre-warmed 96-well plate, add the tubulin solution to wells containing different concentrations of MMAD or a vehicle control (e.g., DMSO).[18]

-

Measurement: Immediately place the plate in a spectrophotometer pre-heated to 37°C. Measure the change in absorbance at 340 nm over time (e.g., every 60 seconds for 1 hour) to monitor microtubule polymerization, which causes light scattering.[18][19]

-

Data Analysis: Plot absorbance versus time. Inhibition of polymerization is observed as a decrease in the rate and extent of the absorbance increase compared to the control.[19]

Cellular Immunofluorescence for Microtubule Integrity

This technique allows for the visualization of the microtubule network within cells to assess the impact of MMAD treatment.

Caption: Workflow for immunofluorescence of microtubules.

Protocol:

-

Cell Culture and Treatment: Seed adherent cells on glass coverslips and allow them to attach. Treat the cells with various concentrations of MMAD for desired time periods.

-

Fixation and Permeabilization: Fix the cells with ice-cold methanol or 4% formaldehyde.[18] Permeabilize the cell membranes with a detergent like 0.5% Triton X-100 in a stabilization buffer (e.g., OPT buffer).[17]

-

Immunostaining: Block non-specific antibody binding using a blocking solution (e.g., 3% BSA in PBS). Incubate with a primary antibody against α-tubulin. Wash and then incubate with a fluorescently-labeled secondary antibody. Counterstain the nuclei with DAPI.[18]

-

Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence or confocal microscope.[18]

Cell Viability Assay (MTS/MTT)

These colorimetric assays are used to determine the cytotoxic effect of MMAD on cancer cell lines and to calculate the IC50 value.

Caption: Workflow for a cell viability assay (MTS/MTT).

Protocol:

-

Cell Seeding and Treatment: Seed cells in a 96-well plate at a predetermined density. After allowing the cells to adhere, treat them with a range of MMAD concentrations.[6]

-

Incubation: Incubate the cells with the compound for a specified period (e.g., 72-96 hours).[6]

-

Reagent Addition and Incubation: Add MTS or MTT reagent to each well and incubate for 2-4 hours. Live cells will metabolize the tetrazolium salt into a colored formazan product.[6]

-

Measurement and Analysis: Measure the absorbance of the formazan product using a microplate reader. Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[20]

Caspase Activity Assay

This assay quantifies the activity of key executioner caspases, such as caspase-3, to confirm the induction of apoptosis.

Caption: Workflow for a caspase activity assay.

Protocol:

-

Induce Apoptosis and Prepare Lysates: Treat cells with MMAD to induce apoptosis. Harvest the cells and prepare cell lysates using a lysis buffer.[21]

-

Assay Reaction: In a 96-well plate, add the cell lysate to a reaction buffer containing a caspase-specific substrate. For example, for caspase-3, a common substrate is DEVD-pNA (p-nitroanilide), which releases a chromophore upon cleavage.[19]

-

Incubation: Incubate the plate at 37°C to allow the caspases in the lysate to cleave the substrate.[19]

-

Measurement: Measure the absorbance of the released chromophore (e.g., at 405 nm for pNA) using a microplate reader.[19] The signal is proportional to the caspase activity in the sample.

Conclusion

MMAD is a highly effective tubulin polymerization inhibitor that serves as a potent cytotoxic payload in the targeted delivery of ADCs. Its mechanism of action, centered on the disruption of microtubule dynamics, leads to cell cycle arrest and the induction of apoptosis through a complex interplay of signaling pathways. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of MMAD and other tubulin-targeting agents in the development of next-generation cancer therapeutics. A thorough understanding of its molecular interactions and cellular consequences is paramount for optimizing its clinical application and developing strategies to overcome potential resistance mechanisms.

References

- 1. cfmot.de [cfmot.de]

- 2. Mechanistic Insights into the Regulation of Microtubule Assembly and Dynamic Instability by Tau and MMAE - ProQuest [proquest.com]

- 3. Microtubule and tubulin binding and regulation of microtubule dynamics by the antibody drug conjugate (ADC) payload, monomethyl auristatin E (MMAE): Mechanistic insights into MMAE ADC peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Measuring microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Induction of growth inhibition and apoptosis in pancreatic cancer cells by auristatin-PE and gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. journals.sbmu.ac.ir [journals.sbmu.ac.ir]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. Go Beyond the Dissociation Constant (KD): Why Other Measurements Also Matter - Fluidic Sciences Ltd % [fluidic.com]

- 12. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Atorvastatin induces apoptosis by a caspase-9-dependent pathway: an in vitro study on activated rat hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. abeomics.com [abeomics.com]

- 15. Frontiers | Activating Autophagy Enhanced the Antitumor Effect of Antibody Drug Conjugates Rituximab-Monomethyl Auristatin E [frontiersin.org]

- 16. aacrjournals.org [aacrjournals.org]

- 17. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 18. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 19. interchim.fr [interchim.fr]

- 20. mdpi.com [mdpi.com]

- 21. Caspase activation cascades in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the OSu-Glu-VC-PAB-MMAD Drug-Linker Conjugate for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the OSu-Glu-VC-PAB-MMAD drug-linker system, a sophisticated platform for the development of targeted antibody-drug conjugates (ADCs). We will delve into the individual components, their synergistic function, and the underlying mechanisms of action. This document also presents relevant experimental protocols and representative data to inform ADC research and development.

Core Components and Overall Structure

The this compound is a complex chemical entity designed to be conjugated to a monoclonal antibody (mAb), creating an ADC. This ADC is engineered for stability in systemic circulation and targeted release of its cytotoxic payload within the tumor microenvironment. The structure can be systematically broken down into five key components:

-

OSu (N-hydroxysuccinimide ester): This is a highly reactive functional group that serves as the conjugation point to the antibody. It readily forms a stable amide bond with primary amine groups found on lysine residues of the monoclonal antibody.

-

Glu (Glucuronide): A hydrophilic sugar moiety that functions as an enzymatically cleavable spacer. Its hydrophilic nature helps to mitigate aggregation of the often-hydrophobic ADC.[1][] The glucuronide component is specifically cleaved by β-glucuronidase, an enzyme that is abundant in the lysosomal compartments of cells and is also found to be overexpressed in the microenvironment of some tumors.[3][4][5][6]

-

VC (Valine-Citrulline): A dipeptide linker that is susceptible to cleavage by lysosomal proteases, most notably Cathepsin B.[7][] Cathepsin B is often upregulated in tumor cells, providing another layer of targeted drug release.

-

PAB (p-aminobenzyl alcohol): This self-immolative spacer is crucial for the efficient release of the active drug.[][7] Following the enzymatic cleavage of either the glucuronide or the valine-citrulline linker, the PAB moiety undergoes a spontaneous 1,6-elimination reaction, liberating the unmodified cytotoxic payload.

-

MMAD (Monomethyl Auristatin D): A highly potent synthetic antineoplastic agent.[1] MMAD is a tubulin polymerization inhibitor that disrupts the microtubule network within cells, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[9]

The strategic combination of these components results in a drug-linker system with a dual-release mechanism, enhancing the specificity of payload delivery to cancer cells.

Mechanism of Action

The therapeutic effect of an ADC utilizing the this compound linker is a multi-step process that begins with targeted delivery and culminates in cancer cell death.

Quantitative Data

Table 1: Representative In Vitro Cytotoxicity Data

| Cell Line | Target Antigen | ADC Construct (Representative) | IC50 (ng/mL) | Reference |

| Karpas-299 | CD30 | cAC10-vc-MMAE | < 10 | [6] |

| L540cy | CD30 | cAC10-Glu-PAB-Psymberin | ~50 | [6] |

| Caki-1 | CD70 | h1F6-Glu-PAB-Psymberin | ~100 | [6] |

| SK-BR-3 | HER2 | Trastuzumab-vc-MMAE | ~20 | [10] |

Table 2: Representative Pharmacokinetic Parameters in Preclinical Models

| ADC Construct (Representative) | Animal Model | Average DAR | t1/2 (days) | Clearance (mL/day/kg) | Reference |

| Trastuzumab-vc-MMAE | Mouse | 3.9 | ~3.5 | ~15 | [10] |

| cAC10-Glu-PAB-Auristatin | Mouse | ~4 | ~4.2 | ~12 | [6] |

Experimental Protocols

Detailed methodologies are critical for the evaluation of ADCs. Below are outlines of key experimental protocols relevant to the characterization of an this compound-based ADC.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the ADC required to inhibit the growth of cancer cell lines by 50% (IC50).

Bystander Killing Assay (Co-culture Method)

This assay evaluates the ability of the released payload (MMAD) to kill neighboring antigen-negative cells.

Drug-to-Antibody Ratio (DAR) Determination (HPLC-based)

Determining the average number of drug-linker molecules conjugated to each antibody is crucial for ADC characterization. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common method.

Signaling Pathways

MMAD's primary mechanism of action is the inhibition of tubulin polymerization, which leads to mitotic arrest. However, the downstream signaling cascade leading to apoptosis is complex and involves multiple pathways.

Conclusion

The this compound drug-linker system represents a highly sophisticated and versatile platform for the development of next-generation antibody-drug conjugates. Its multi-component linker, featuring dual enzymatic cleavage sites and a self-immolative spacer, is designed to provide enhanced stability in circulation and highly specific payload release within the tumor microenvironment. The potent auristatin payload, MMAD, ensures effective cell killing upon targeted delivery. While further studies with ADCs utilizing this exact linker-drug combination are needed to fully elucidate its clinical potential, the foundational principles and the performance of similar constructs suggest a promising avenue for the development of more effective and safer cancer therapeutics. This guide provides a solid framework for researchers and developers working with this and related ADC technologies.

References

- 1. researchgate.net [researchgate.net]

- 3. β-Glucuronide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 4. β-Glucuronidase-Cleavable Linkers: Precision Tools for ADC Payload Release - SigutLabs [sigutlabs.com]

- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 9. Monomethyl Auristatin E Phosphate Inhibits Human Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development and Properties of Valine-Alanine based Antibody-Drug Conjugates with Monomethyl Auristatin E as the Potent Payload - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to OSu-Glu-VC-PAB-MMAD for Novel Antibody-Drug Conjugate Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the OSu-Glu-VC-PAB-MMAD drug-linker conjugate, a critical component in the development of next-generation antibody-drug conjugates (ADCs). This document outlines its core structure, mechanism of action, and provides available data on its application in oncology research.

Introduction to this compound

This compound is a sophisticated drug-linker system designed for the targeted delivery of the potent cytotoxic agent, Monomethyl Auristatin D (MMAD), to cancer cells. This system is comprised of three key components:

-

Monomethyl Auristatin D (MMAD): A highly potent synthetic antineoplastic agent and a member of the auristatin family. MMAD functions as a tubulin inhibitor, disrupting microtubule dynamics, which are essential for cell division, leading to cell cycle arrest and apoptosis.[1][2][3]

-

OSu-Glu-VC-PAB Linker: A cleavable linker system engineered for stability in systemic circulation and efficient release of the payload within the target cancer cell.

-

OSu (N-Hydroxysuccinimide ester): Provides a reactive group for conjugation to the antibody.

-

Glu (Glutamic Acid): Enhances hydrophilicity and can influence the cleavage kinetics.

-

VC (Valine-Citrulline): A dipeptide sequence specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[4][5][6]

-

PAB (p-aminobenzyl carbamate): A self-immolative spacer that, upon cleavage of the VC motif, releases the active MMAD payload.[4]

-

-

Antibody: A monoclonal antibody (mAb) that specifically targets a tumor-associated antigen, guiding the entire ADC to the cancer cells.

Mechanism of Action

The therapeutic efficacy of an ADC constructed with this compound relies on a multi-step, targeted process:

-

Circulation and Targeting: The ADC circulates in the bloodstream with the linker-drug conjugate remaining stable, minimizing off-target toxicity. The monoclonal antibody component of the ADC specifically binds to a target antigen overexpressed on the surface of cancer cells.

-

Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.

-

Lysosomal Trafficking: The internalized complex is trafficked to the lysosomes, which are acidic organelles containing a variety of degradative enzymes.

-

Linker Cleavage: Within the lysosome, the high concentration of proteases, particularly Cathepsin B, recognizes and cleaves the Valine-Citrulline dipeptide in the linker.[6][7][8]

-

Payload Release: The cleavage of the VC motif triggers the self-immolation of the PAB spacer, leading to the release of the active MMAD payload into the cytoplasm of the cancer cell.[4]

-

Tubulin Inhibition and Apoptosis: The released MMAD binds to tubulin, inhibiting its polymerization into microtubules.[1][3] This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase, and ultimately induces apoptosis (programmed cell death).

Below is a diagram illustrating the mechanism of action of an ADC utilizing a cathepsin B-cleavable linker.

References

- 1. researchgate.net [researchgate.net]

- 2. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 3. GitHub - prantlf/graphviz-builder: Generates the source graph script for Graphviz. [github.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Preclinical Efficacy of an Antibody-Drug Conjugate Targeting Mesothelin Correlates with Quantitative 89Zr-ImmunoPET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Preliminary Efficacy of OSu-Glu-VC-PAB-MMAD: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the preclinical efficacy evaluation of OSu-Glu-VC-PAB-MMAD, an antibody-drug conjugate (ADC) distinguished by its specific linker and potent cytotoxic payload. Due to the limited publicly available data on this specific molecule, this document synthesizes information from studies on ADCs with analogous components, namely the glutamic acid-valine-citrulline-p-aminobenzylcarbamate (Glu-VC-PAB) linker system and the tubulin inhibitor Monomethyl Auristatin D (MMAD). The experimental protocols and data presented herein are representative of the methodologies used to assess such ADCs and should be considered illustrative.

Core Components and Mechanism of Action

The this compound conjugate is a sophisticated tripartite molecule designed for targeted cancer therapy. Its efficacy is contingent on the interplay of its three key components: a monoclonal antibody (mAb) for specific tumor antigen targeting (the specific mAb is not detailed in this guide), the OSu-Glu-VC-PAB linker, and the cytotoxic payload, MMAD.

-

OSu-Glu Linker Moiety : The N-Hydroxysuccinimide (OSu) group provides a reactive site for conjugation to the monoclonal antibody, typically via lysine residues. The glutamic acid (Glu) residue is incorporated to enhance the stability of the linker in rodent plasma, mitigating premature drug release observed with standard Val-Cit linkers in preclinical mouse models.

-

VC-PAB Cleavable Linker : The valine-citrulline (VC) dipeptide is specifically designed to be cleaved by lysosomal proteases, such as cathepsin B, which are abundant in the intracellular environment of tumor cells.[1][2][3][4] Following enzymatic cleavage of the citrulline-PAB linkage, the p-aminobenzylcarbamate (PAB) spacer self-immolates, ensuring the traceless release of the active MMAD payload.[4]

-

MMAD Payload : Monomethyl auristatin D (MMAD) is a potent synthetic antineoplastic agent. As a tubulin polymerization inhibitor, it disrupts the formation of microtubules, which are essential for mitotic spindle formation.[5][6][7] This interference leads to cell cycle arrest at the G2/M phase and ultimately induces programmed cell death, or apoptosis.[8]

The proposed mechanism of action for an ADC utilizing the this compound system begins with the binding of the ADC's monoclonal antibody to its target antigen on the surface of a cancer cell. This is followed by internalization of the ADC-antigen complex, trafficking to the lysosome, and subsequent degradation of the antibody and cleavage of the linker. The released MMAD is then free to exert its cytotoxic effect.

Quantitative Data Summary

The following tables present representative quantitative data from preclinical studies of auristatin-based ADCs with cleavable linkers. These values are intended to provide a comparative baseline for the anticipated efficacy of this compound.

Table 1: In Vitro Cytotoxicity of Auristatin-Based ADCs

| Cell Line | Target Antigen | ADC Construct | IC50 (pM) | Reference |

| SKOV-3 | HER2 | Trastuzumab-MC-Val-Cit-PABC-MMAE | 50-80 | [7] |

| NCI-N87 | HER2 | Trastuzumab-vc-MMAE | ~100 | [2] |

| H522 | HER2 (low) | Trastuzumab-vc-MMAE | 18,000 | [9] |

| SK-BR-3 | HER2 | Trastuzumab-vc-MMAE | ~100-200 | [9] |

| HCC1954 | HER2 | Trastuzumab-auristatin | ~76% TGI | [10] |

| Jurkat (co-culture) | N/A (Bystander) | Anti-HER2-DAR8-MMAU | 60 | [11] |

IC50: Half-maximal inhibitory concentration. TGI: Tumor Growth Inhibition.

Table 2: In Vivo Efficacy of Auristatin-Based ADCs in Xenograft Models

| Xenograft Model | ADC Construct | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |

| OV-90 (Ovarian) | PB-vcMMAE-5 | 9 | QWx5 | >90% (absence of viable cells) | [12] |

| JIMT-1 (Breast) | 23V-MMAE | 3 | Day 0 | ~30% | [13] |

| DU145-PSMA | VH1-HLE-DGN549 | 30 (cumulative) | Single or QODx3 | Significant | [4] |

| SKOV3 (Ovarian) | Anti-HER2 ADC | 15 | Day 0, 21 | Significant | [14] |

| A549 (Lung) | Erbitux-vc-PAB-MMAE | 5 | QWx3 | Significant | [15] |

QWx5: Once a week for five weeks. QODx3: Every other day for three doses.

Experimental Protocols

Detailed methodologies for key preclinical efficacy studies are provided below. These protocols are based on established practices for ADC evaluation.

In Vitro Cytotoxicity Assay

This assay determines the concentration of the ADC required to inhibit the growth of cancer cells by 50% (IC50).

Materials:

-

Target-positive and target-negative cancer cell lines

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound ADC and corresponding isotype control ADC

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, CellTiter-Glo)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[3]

-

Prepare serial dilutions of the this compound ADC and the isotype control ADC in complete culture medium.

-

Remove the existing medium from the cell plates and add 100 µL of the ADC dilutions to the respective wells. Include wells with medium only as a negative control.

-

Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-120 hours for tubulin inhibitors).[1]

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time, then measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

-

Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression model.

Bystander Killing Assay

This assay evaluates the ability of the released payload to kill neighboring antigen-negative cells.

Materials:

-

Antigen-positive (Ag+) cells

-

Antigen-negative (Ag-) cells, stably expressing a fluorescent protein (e.g., GFP)

-

Co-culture medium

-

This compound ADC

-

96-well plates (black-walled, clear bottom for fluorescence)

-

Fluorescence plate reader or flow cytometer

Procedure:

-

Co-culture Ag+ and Ag- cells in varying ratios (e.g., 1:1, 1:3, 3:1) in a 96-well plate, keeping the total cell number constant.[16]

-

Allow cells to adhere overnight.

-

Treat the co-cultures with serial dilutions of the this compound ADC.

-

Incubate the plates for 96-144 hours.

-

Measure the fluorescence intensity of the GFP-expressing Ag- cells.

-

The reduction in fluorescence intensity in the presence of Ag+ cells and the ADC, compared to controls (Ag- cells alone with ADC), indicates the extent of the bystander effect.[17]

In Vivo Xenograft Tumor Model

This study assesses the anti-tumor activity of the ADC in a living organism.

Materials:

-

Immunocompromised mice (e.g., NOD-SCID or athymic nude)

-

Human tumor cell line for implantation

-

This compound ADC, vehicle control, and isotype control ADC

-

Calipers for tumor measurement

-

Animal scales

Procedure:

-

Subcutaneously implant a suspension of tumor cells (e.g., 2-5 x 106 cells) into the flank of each mouse.[15][18]

-

Monitor tumor growth regularly. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (typically 5-10 mice per group).[4]

-

Administer the this compound ADC, vehicle, and isotype control ADC intravenously at specified doses and schedules (e.g., once weekly).[12]

-

Measure tumor volumes with calipers two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

The study is concluded when tumors in the control group reach a maximum allowable size, or after a predetermined period.

-

Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control group.

Visualizations of Experimental Workflows and Signaling Pathways

References

- 1. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 2. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 3. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Pharmacokinetics and Pharmacodynamics of Antibody-Drug Conjugates Administered via Subcutaneous and Intratumoral Routes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antibody-Drug Conjugate (ADC) Preclinical PK/PD Study Strategies and Practices - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 7. Hydrophilic Monomethyl Auristatin E Derivatives as Novel Candidates for the Design of Antibody-Drug Conjugates [mdpi.com]

- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Antibody–Drug Conjugate Payloads; Study of Auristatin Derivatives [jstage.jst.go.jp]

- 11. Hydrophilic Auristatin Glycoside Payload Enables Improved Antibody-Drug Conjugate Efficacy and Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Precision Biologics to Reveal Preclinical Efficacy of Novel Tumor-Specific ADC against multiple human cancer types at SITC 2025 [prnewswire.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]

- 18. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]

Methodological & Application

Application Notes and Protocols for OSu-Glu-VC-PAB-MMAD Antibody Conjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the conjugation of the OSu-Glu-VC-PAB-MMAD drug-linker to a monoclonal antibody (mAb). This compound is a potent anti-cancer agent-linker conjugate designed for the creation of Antibody-Drug Conjugates (ADCs).[1][2][3] It features Monomethyl Auristatin D (MMAD), a powerful tubulin inhibitor, connected to a cleavable linker system.[1][3][4] The linker consists of a valine-citrulline (VC) dipeptide, a p-aminobenzylcarbamate (PAB) spacer, and a glutaric acid (Glu) component with an N-hydroxysuccinimide (OSu) ester for antibody ligation. The VC peptide is designed for selective cleavage by intracellular proteases, such as Cathepsin B, within the lysosomal compartment of target cancer cells, ensuring controlled release of the cytotoxic payload.[5][6]

These application notes are intended to guide researchers through the process of antibody reduction, drug-linker conjugation, purification, and characterization of the resulting ADC.

Signaling Pathway of MMAD

Monomethyl Auristatin D (MMAD) is a synthetic analog of the natural antimitotic agent dolastatin 10.[1] Its mechanism of action involves the inhibition of tubulin polymerization. By binding to tubulin, MMAD disrupts the formation of microtubules, which are essential components of the mitotic spindle. This disruption leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in rapidly dividing cancer cells.[1]

Caption: Mechanism of action of an MMAD-containing ADC.

Experimental Protocols

This protocol is a general guideline and may require optimization for specific antibodies. It is based on the conjugation of a maleimide-containing drug-linker to free thiols generated by the reduction of interchain disulfide bonds in the antibody.

Materials and Reagents

| Material/Reagent | Supplier | Cat. No. |

| This compound | e.g., DC Chemicals | DC46217 |

| Monoclonal Antibody (IgG) | User-provided | - |

| Tris(2-carboxyethyl)phosphine (TCEP) | e.g., Sigma-Aldrich | C4706 |

| L-Cysteine | e.g., Sigma-Aldrich | C7352 |

| Dimethyl sulfoxide (DMSO), Anhydrous | e.g., Sigma-Aldrich | 276855 |

| Phosphate Buffered Saline (PBS), pH 7.4 | User-prepared or commercial | - |

| Borate Buffer, pH 8.0 | User-prepared | - |

| EDTA Solution (0.5 M) | User-prepared or commercial | - |

| Sephadex G-25 Desalting Column | e.g., Cytiva | 17-0851-01 |

| Amicon® Ultra Centrifugal Filter Units | e.g., MilliporeSigma | UFC903024 |

Experimental Workflow

Caption: General workflow for ADC conjugation.

Step-by-Step Protocol

1. Antibody Preparation a. Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4). The recommended concentration is between 5-20 mg/mL. b. If necessary, perform a buffer exchange into the conjugation buffer using a desalting column or centrifugal filter.

2. Antibody Reduction a. Prepare a fresh stock solution of TCEP (e.g., 10 mM in water). b. Add TCEP to the antibody solution to a final molar excess of 2.5 to 4.0 equivalents per antibody. The exact ratio should be optimized to achieve the desired Drug-to-Antibody Ratio (DAR). c. Incubate the reaction at 37°C for 1-2 hours.[4]

3. Drug-Linker Conjugation a. Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM). b. Add the drug-linker solution to the reduced antibody solution. A typical molar excess of the drug-linker is 1.5 to 2.0 equivalents per generated thiol group. c. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid antibody denaturation. d. Incubate the reaction at room temperature for 1 hour, protected from light.[4]

4. Quenching a. Prepare a fresh stock solution of L-cysteine (e.g., 100 mM in water). b. Add L-cysteine to the conjugation reaction to a final concentration that is approximately 10-fold molar excess over the initial amount of the drug-linker to quench any unreacted maleimide groups. c. Incubate for 20 minutes at room temperature.

5. Purification a. Purify the ADC from unreacted drug-linker and other small molecules using a pre-packed desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).[7] b. Alternatively, centrifugal filter units can be used for buffer exchange and purification.[4] c. For removal of aggregates and to isolate specific DAR species, more advanced chromatography techniques like Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) can be employed.[8][9][10]

Data Presentation: Expected Outcomes

| Parameter | Typical Range | Method of Analysis |

| Drug-to-Antibody Ratio (DAR) | 3.5 - 4.5 | HIC, Mass Spectrometry |

| Monomer Purity | > 95% | SEC |

| Free Drug Level | < 1% | Reversed-Phase HPLC |

| Endotoxin Level | < 1 EU/mg | LAL Assay |

Characterization of the ADC

Thorough characterization of the ADC is crucial to ensure its quality, efficacy, and safety.

Logical Relationship of Linker Components

Caption: Components of the this compound ADC.

Key Characterization Techniques

-

Hydrophobic Interaction Chromatography (HIC): HIC is a widely used method for determining the DAR and the distribution of different drug-loaded species.[11][12] The hydrophobicity of the ADC increases with the number of conjugated drug molecules, allowing for their separation.[11][13]

-

Size-Exclusion Chromatography (SEC): SEC is used to determine the amount of aggregation in the ADC preparation.[8] It separates molecules based on their size, with larger aggregates eluting before the monomeric ADC.

-

Mass Spectrometry (MS): Intact mass analysis of the ADC can confirm the successful conjugation and provide information on the DAR distribution.[1][2][14][15] Peptide mapping after enzymatic digestion can be used to identify the specific conjugation sites.

-

UV-Vis Spectroscopy: The concentration of the antibody and the average DAR can be estimated by measuring the absorbance at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the drug-linker.

Conclusion

The protocol described herein provides a robust starting point for the successful conjugation of this compound to a monoclonal antibody. Optimization of the reaction conditions, particularly the molar ratios of the reducing agent and the drug-linker, will be necessary to achieve the desired product with a specific Drug-to-Antibody Ratio. Comprehensive characterization of the final ADC product is essential to ensure its quality and suitability for further preclinical and clinical development.

References

- 1. agilent.com [agilent.com]

- 2. waters.com [waters.com]

- 3. documents.thermofisher.cn [documents.thermofisher.cn]

- 4. broadpharm.com [broadpharm.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 7. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. lcms.cz [lcms.cz]

- 9. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. agilent.com [agilent.com]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

Application Notes and Protocols for MMAD Conjugation to Antibodies

A Step-by-Step Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small molecule drug. Monomethyl auristatin D (MMAD) is a potent anti-mitotic agent that inhibits tubulin polymerization, making it an effective cytotoxic payload for ADCs.[1][2][3] This document provides a detailed, step-by-step guide for the conjugation of MMAD to antibodies, intended for researchers, scientists, and drug development professionals. The protocols outlined below cover the essential steps from antibody preparation to the purification and characterization of the final ADC.

The conjugation process typically involves a linker molecule that connects the antibody to the MMAD payload. A common strategy utilizes a maleimidocaproyl (mc) spacer and a protease-cleavable valine-citrulline (vc) dipeptide linker.[4] This linker system is designed to be stable in circulation and release the active MMAD payload upon internalization into target cancer cells where it can be cleaved by lysosomal proteases like Cathepsin B.[4]

Key Experimental Protocols

This section details the methodologies for the key experiments involved in the conjugation of MMAD to antibodies.

Antibody Preparation and Reduction

For cysteine-based conjugation, the interchain disulfide bonds of the antibody must be partially or fully reduced to expose free thiol groups for reaction with the maleimide-activated drug-linker.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

-

Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Desalting columns

Protocol:

-

Prepare the antibody solution at a concentration of 1–2 mg/mL in PBS.[]

-

To initiate the reduction, add TCEP solution to the antibody solution at a specific molar ratio (e.g., a 10:1 molar ratio of TCEP to antibody).[] The exact ratio may need to be optimized depending on the desired drug-to-antibody ratio (DAR).

-

Incubate the reaction mixture at room temperature for 30 minutes with gentle mixing.[]

-

Immediately following incubation, remove excess TCEP using a desalting column to prevent interference with the subsequent conjugation step.[]

Conjugation of MMAD-Linker to the Antibody

This protocol describes the conjugation of a pre-prepared maleimide-activated MMAD-linker (e.g., mc-vc-PAB-MMAD) to the reduced antibody.

Materials:

-

Reduced monoclonal antibody (from Step 1)

-

Maleimide-activated MMAD-linker (e.g., mc-vc-PAB-MMAD) dissolved in an organic solvent like DMSO

-

Reaction buffer (e.g., PBS, pH 7.4)

Protocol:

-

Immediately after desalting, add the maleimide-activated MMAD-linker solution to the reduced antibody solution. A typical starting molar ratio is 5:1 of the dye (drug-linker) to the antibody.[]

-

The final concentration of the organic solvent (e.g., DMSO) in the reaction mixture should be kept low (typically <10%) to avoid antibody denaturation.

-

Incubate the reaction for 1 hour at room temperature with gentle mixing, protected from light.[]

-

To cap any unreacted thiol groups on the antibody, add an excess of a quenching agent like N-acetyl-cysteine or cysteine.

Purification of the Antibody-Drug Conjugate (ADC)

Purification is a critical step to remove unreacted drug-linker, aggregated protein, and other impurities.[6] Hydrophobic Interaction Chromatography (HIC) is a common method for purifying ADCs, as it can separate species based on the hydrophobicity conferred by the conjugated drug.[7]

Materials:

-

Crude ADC reaction mixture

-

HIC column and chromatography system

-

Mobile Phase A: 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0[7]

-

Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0[7]

Protocol:

-

Equilibrate the HIC column with a mixture of Mobile Phase A and B (e.g., 33.3% Mobile Phase B).[7]

-

Adjust the ammonium sulfate concentration of the crude ADC sample to match the equilibration buffer.[7]

-

Load the sample onto the column.

-

Wash the column with the equilibration buffer to remove unbound material.

-

Elute the ADC using a linear gradient of increasing Mobile Phase B (decreasing ammonium sulfate concentration).[7] Different DAR species will elute at different salt concentrations.

-

Collect fractions and pool those containing the desired ADC species.

-

Perform buffer exchange on the pooled fractions into a suitable formulation buffer.

Data Presentation

Quantitative data from the conjugation and purification process should be carefully monitored and recorded.

| Parameter | Typical Value/Range | Method of Analysis |

| Antibody Concentration | 1-10 mg/mL | UV-Vis Spectroscopy (A280) |

| Drug-to-Antibody Ratio (DAR) | 2-4 | Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry |

| Purity | >95% | Size Exclusion Chromatography (SEC), SDS-PAGE |

| Monomer Content | >98% | Size Exclusion Chromatography (SEC) |

| Endotoxin Levels | < 1 EU/mg | LAL Assay |

Visualizations

Experimental Workflow for MMAD-Antibody Conjugation

Caption: Workflow for MMAD-Antibody Conjugation.

Signaling Pathway of a MMAD-ADC

Caption: Mechanism of action for a MMAD-ADC.

Conclusion

The successful conjugation of MMAD to an antibody is a multi-step process that requires careful optimization and characterization. The protocols and information provided in this guide offer a solid foundation for developing robust and effective MMAD-based ADCs. Adherence to detailed experimental procedures and thorough analytical characterization are paramount to ensuring the quality, efficacy, and safety of the final therapeutic agent.

References

- 1. glpbio.com [glpbio.com]

- 2. Drug-Linker Conjugates for ADC_TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]

Characterization of OSu-Glu-VC-PAB-MMAD Antibody-Drug Conjugates Using Mass Spectrometry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic small molecule drug. The OSu-Glu-VC-PAB-MMAD ADC utilizes a cleavable linker system to deliver the potent antimitotic agent, monomethyl auristatin D (MMAD), to target cells. The linker consists of a glutamic acid-valine-citrulline (Glu-VC) peptide sequence that is selectively cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in tumor cells. This is connected to a p-aminobenzylcarbamate (PAB) self-immolative spacer, which in turn is linked to the MMAD payload. The entire linker-payload construct is conjugated to the antibody via an N-hydroxysuccinimide (OSu) ester, which typically reacts with lysine residues on the antibody surface.

Comprehensive characterization of these complex biomolecules is critical for ensuring their safety, efficacy, and manufacturing consistency. Mass spectrometry (MS) has emerged as an indispensable analytical tool for the in-depth characterization of ADCs, providing information on the drug-to-antibody ratio (DAR), distribution of drug-loaded species, identification of conjugation sites, and assessment of structural integrity. This document provides detailed application notes and protocols for the characterization of this compound ADCs using various mass spectrometry techniques.

Key Quality Attributes and Analytical Strategies

The critical quality attributes (CQAs) for an this compound ADC that can be assessed by mass spectrometry include:

-

Average Drug-to-Antibody Ratio (DAR) and Drug Load Distribution: This is a crucial parameter that directly impacts the ADC's potency and therapeutic window.[1][2]

-

Identification of Conjugation Sites: Determining the specific lysine residues where the drug-linker is attached is important for understanding structure-activity relationships and ensuring product consistency.[3]

-

Intact Mass Analysis: Confirmation of the molecular weight of the intact ADC and its different drug-loaded forms.[4]

-

Subunit Analysis: Analysis of the light and heavy chains separately to determine the drug distribution on each chain.

-

Confirmation of Linker and Payload Identity: Verification of the correct mass of the conjugated linker and payload.

To address these CQAs, a multi-level mass spectrometric approach is typically employed, including intact mass analysis under native and denaturing conditions, subunit analysis, and peptide mapping.

Data Presentation

Table 1: Intact Mass Analysis of a Representative this compound ADC

| Species | Theoretical Mass (Da) | Observed Mass (Da) | Mass Accuracy (ppm) | Relative Abundance (%) |

| DAR0 | 148,000.0 | 148,000.5 | 3.4 | 5.2 |

| DAR1 | 149,345.7 | 149,346.3 | 4.0 | 15.8 |

| DAR2 | 150,691.4 | 150,692.2 | 5.3 | 25.1 |

| DAR3 | 152,037.1 | 152,038.0 | 5.9 | 28.3 |

| DAR4 | 153,382.8 | 153,383.8 | 6.5 | 18.5 |

| DAR5 | 154,728.5 | 154,729.6 | 7.1 | 6.1 |

| DAR6 | 156,074.2 | 156,075.5 | 8.3 | 1.0 |

| Average DAR | 3.0 |

Note: Theoretical masses are based on a hypothetical monoclonal antibody and the this compound linker-payload. Actual masses will vary depending on the specific antibody.

Table 2: Subunit Mass Analysis of a Representative this compound ADC

| Chain | Drug Load | Theoretical Mass (Da) | Observed Mass (Da) | Relative Abundance (%) |

| Light Chain | 0 | 23,500.0 | 23,500.2 | 45.3 |

| 1 | 24,845.7 | 24,846.0 | 54.7 | |

| Heavy Chain | 0 | 50,500.0 | 50,500.4 | 10.1 |

| 1 | 51,845.7 | 51,846.2 | 35.2 | |

| 2 | 53,191.4 | 53,192.1 | 44.8 | |

| 3 | 54,537.1 | 54,538.0 | 9.9 |

Experimental Protocols

Native Intact Mass Analysis for DAR Determination

Native size-exclusion chromatography-mass spectrometry (SEC-MS) is a powerful technique for determining the average DAR and drug load distribution of ADCs under non-denaturing conditions, which preserves the native structure of the antibody.[4]

Methodology:

-

Sample Preparation:

-

Prepare the ADC sample at a concentration of 1 mg/mL in a formulation buffer (e.g., 20 mM histidine, pH 6.0).

-

For native MS analysis, buffer exchange into a volatile ammonium acetate buffer (e.g., 150 mM ammonium acetate, pH 7.0) is required. This can be performed offline using a desalting column or online using an SEC column.

-

-

LC-MS System:

-

LC System: A biocompatible UPLC/HPLC system.

-

SEC Column: A suitable SEC column for monoclonal antibodies (e.g., Waters ACQUITY UPLC BEH200 SEC, 1.7 µm, 2.1 x 150 mm).

-

Mobile Phase: 150 mM Ammonium Acetate, pH 7.0.

-

Flow Rate: 0.2 mL/min.

-

MS System: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap instrument capable of an extended mass range.

-

-

MS Parameters (Example for a Q-TOF):

-

Ionization Mode: Positive Electrospray Ionization (ESI).

-

Capillary Voltage: 3.0 kV.

-

Sampling Cone: 80 V.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 250 °C.

-

Mass Range: 1000 - 8000 m/z.

-

Acquisition Mode: TOF MS.

-

-

Data Analysis:

-

Deconvolute the raw mass spectrum to obtain the zero-charge mass spectrum.

-

Identify the peaks corresponding to the different drug-loaded species (DAR0, DAR1, DAR2, etc.).

-

Calculate the relative abundance of each species from the peak intensities.

-

The average DAR is calculated using the following formula: Average DAR = Σ(DARi * %Abundancei) / Σ(%Abundancei)

-

Peptide Mapping for Conjugation Site Identification

Peptide mapping by LC-MS/MS is the gold standard for identifying the specific amino acid residues where the drug-linker is attached.[3][5] This "bottom-up" approach involves enzymatically digesting the ADC into smaller peptides, which are then separated by liquid chromatography and analyzed by tandem mass spectrometry.

Methodology:

-

Sample Preparation (Digestion):

-

Denaturation & Reduction: Denature the ADC (approx. 100 µg) in a solution containing a denaturant (e.g., 6 M Guanidine HCl) and a reducing agent (e.g., 10 mM DTT) at 37 °C for 1 hour.

-

Alkylation: Alkylate the reduced cysteine residues with an alkylating agent (e.g., 25 mM iodoacetamide) in the dark at room temperature for 30 minutes.

-

Buffer Exchange: Remove the denaturant and alkylating agent by buffer exchange into a digestion buffer (e.g., 50 mM Tris-HCl, pH 8.0).

-

Digestion: Add a protease, such as trypsin (enzyme-to-protein ratio of 1:20 w/w), and incubate at 37 °C for 12-16 hours.

-

Quench: Stop the digestion by adding an acid (e.g., 1% formic acid).

-

-

LC-MS/MS System:

-

LC System: A nano or micro-flow UPLC/HPLC system.

-

Reversed-Phase Column: A C18 column suitable for peptide separations (e.g., Agilent AdvanceBio Peptide Mapping, 2.1 x 150 mm, 2.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A shallow gradient from ~2% to 40% Mobile Phase B over 60-90 minutes.

-

MS System: A high-resolution tandem mass spectrometer (e.g., Orbitrap or Q-TOF).

-

-

MS/MS Parameters:

-

Ionization Mode: Positive ESI.

-

Data Acquisition: Data-Dependent Acquisition (DDA) mode, where the top 10-20 most intense precursor ions are selected for fragmentation.

-

Fragmentation: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).

-

-

Data Analysis:

-

Use a protein sequence database search engine (e.g., Mascot, Sequest) to identify the peptides from the MS/MS spectra.

-

Search for the expected mass modification corresponding to the this compound linker-payload on lysine residues.

-

Manually validate the MS/MS spectra of the modified peptides to confirm the conjugation site.

-

Mechanism of Action and Payload Release

The this compound ADC is designed for targeted delivery and intracellular release of the cytotoxic payload.

Upon binding to its target antigen on the surface of a cancer cell, the ADC is internalized through endocytosis. The endosome containing the ADC fuses with a lysosome, where the acidic environment and the presence of proteases, such as Cathepsin B, lead to the cleavage of the valine-citrulline linker. This cleavage initiates a self-immolation of the PAB spacer, which in turn releases the unmodified MMAD payload into the cytoplasm. The free MMAD can then bind to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.

Conclusion

Mass spectrometry is a versatile and powerful tool for the comprehensive characterization of this compound ADCs. The combination of native SEC-MS for DAR determination and peptide mapping for conjugation site identification provides a detailed understanding of the ADC's molecular attributes. These analytical strategies are essential for process development, product characterization, and quality control, ultimately ensuring the development of safe and effective ADC therapeutics. The protocols and data presented herein provide a framework for the successful implementation of these mass spectrometric methods in a research and drug development setting.

References

Application Note: A Comprehensive Framework for Assessing the In Vitro Stability of Antibody-Drug Conjugates in Serum

Audience: Researchers, scientists, and drug development professionals involved in the preclinical assessment of antibody-drug conjugates (ADCs).

Introduction

Antibody-drug conjugates (ADCs) are a promising class of therapeutics designed for the targeted delivery of cytotoxic agents to cancer cells.[1][2] The stability of an ADC in systemic circulation is a critical quality attribute that directly influences its efficacy, safety, and pharmacokinetic profile.[1][3][4] Premature release of the cytotoxic payload can lead to off-target toxicity, while degradation of the antibody component can impair its targeting ability.[1][5] Therefore, a robust assessment of ADC stability in a physiologically relevant matrix like serum is an essential step in preclinical development.[6]

This application note provides a detailed framework of experimental protocols for evaluating the stability of ADCs in serum. It covers the essential methodologies for sample incubation, quantification of total antibody and conjugated ADC, and analysis of payload release. The protocols described herein utilize common analytical techniques such as enzyme-linked immunosorbent assay (ELISA) and liquid chromatography-mass spectrometry (LC-MS) to provide a comprehensive stability profile of an ADC candidate.[7][8]

Principle of the Assay

The in vitro serum stability assay involves incubating the ADC in serum (e.g., human, rat, mouse) at a physiological temperature (37°C) over a defined time course.[1][5] At specified time points, aliquots are collected and analyzed to determine several key parameters:

-

Total Antibody Concentration: Measures the amount of intact antibody, regardless of whether it is conjugated to the payload. This helps to assess the proteolytic stability of the antibody backbone.

-

Conjugated ADC Concentration: Quantifies the amount of antibody that is still conjugated to the payload. A decrease in this value over time indicates payload deconjugation.

-

Average Drug-to-Antibody Ratio (DAR): Represents the average number of drug molecules conjugated to each antibody. A change in DAR is a direct measure of payload loss.[3][9]

-

Free Payload Concentration: Measures the amount of cytotoxic drug that has been released from the ADC into the serum.